molecular formula C22H20ClNO5 B14576358 Benzo[f]quinoline, 3-(4-methoxyphenyl)-1,2-dimethyl-, perchlorate CAS No. 61430-53-3

Benzo[f]quinoline, 3-(4-methoxyphenyl)-1,2-dimethyl-, perchlorate

Cat. No.: B14576358
CAS No.: 61430-53-3
M. Wt: 413.8 g/mol
InChI Key: JXMAZIHCWPUCHQ-UHFFFAOYSA-N
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Description

Benzo[f]quinoline, 3-(4-methoxyphenyl)-1,2-dimethyl-, perchlorate is a complex organic compound belonging to the benzoquinoline family. This compound is characterized by its unique structure, which includes a benzoquinoline core substituted with a 4-methoxyphenyl group and two methyl groups at the 1 and 2 positions. The perchlorate anion is associated with the compound, contributing to its overall stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzo[f]quinoline derivatives often involves cycloisomerization reactions. For instance, cycloisomerization of 3-alkynyl-2-arylpyridines and quinolines can be catalyzed by transition metals such as platinum (PtCl2) or by Brønsted acids like trifluoromethanesulfonic acid . These reactions typically proceed under mild conditions and offer high yields.

Industrial Production Methods

Industrial production of benzo[f]quinoline derivatives may involve similar cycloisomerization techniques, scaled up to accommodate larger quantities. The choice of catalyst and reaction conditions can be optimized to ensure efficiency and cost-effectiveness in an industrial setting.

Chemical Reactions Analysis

Types of Reactions

Benzo[f]quinoline, 3-(4-methoxyphenyl)-1,2-dimethyl-, perchlorate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents such as halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2) with palladium (Pd) catalyst

    Substitution: Halogens (e.g., chlorine, bromine), alkylating agents (e.g., methyl iodide)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce fully saturated derivatives.

Scientific Research Applications

Benzo[f]quinoline derivatives have a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of benzo[f]quinoline, 3-(4-methoxyphenyl)-1,2-dimethyl-, perchlorate involves its interaction with various molecular targets. For instance, certain derivatives have been shown to inhibit enzymes like ATP synthase and topoisomerase II, which are crucial for cellular energy production and DNA replication, respectively . These interactions can lead to the disruption of cellular processes, making the compound effective in antimicrobial and anticancer applications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzo[f]quinoline, 3-(4-methoxyphenyl)-1,2-dimethyl-, perchlorate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 4-methoxyphenyl group and the perchlorate anion enhances its stability and reactivity compared to other benzoquinoline derivatives.

Properties

CAS No.

61430-53-3

Molecular Formula

C22H20ClNO5

Molecular Weight

413.8 g/mol

IUPAC Name

3-(4-methoxyphenyl)-1,2-dimethylbenzo[f]quinoline;perchloric acid

InChI

InChI=1S/C22H19NO.ClHO4/c1-14-15(2)22(17-8-11-18(24-3)12-9-17)23-20-13-10-16-6-4-5-7-19(16)21(14)20;2-1(3,4)5/h4-13H,1-3H3;(H,2,3,4,5)

InChI Key

JXMAZIHCWPUCHQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC2=C1C3=CC=CC=C3C=C2)C4=CC=C(C=C4)OC)C.OCl(=O)(=O)=O

Origin of Product

United States

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